3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 4-methylbenzaldehyde, 5-nitrofuran-2-carbaldehyde, and anthranilic acid.
Condensation Reaction: The initial step could involve the condensation of 4-methylbenzaldehyde with anthranilic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the furan ring.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazolinone: A simpler derivative with similar core structure.
5-Nitrofuran-2-yl derivatives: Compounds with similar functional groups but different core structures.
Other Quinazolinones: Compounds with various substitutions on the quinazolinone core.
Uniqueness
The uniqueness of 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-6-8-15(9-7-14)23-19(12-10-16-11-13-20(28-16)24(26)27)22-18-5-3-2-4-17(18)21(23)25/h2-13H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZBETFJICIRRA-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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